2-(4-Ethoxyphenyl)-4,5-dimethyloxazole 3-oxide
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Overview
Description
2-(4-Ethoxyphenyl)-4,5-dimethyloxazole 3-oxide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring substituted with an ethoxyphenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-4,5-dimethyloxazole 3-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with acetone in the presence of an acid catalyst to form the intermediate chalcone. This intermediate is then subjected to cyclization with hydroxylamine hydrochloride to yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-4,5-dimethyloxazole 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxazole N-oxides, reduced oxazole derivatives, and substituted phenyl or oxazole compounds .
Scientific Research Applications
2-(4-Ethoxyphenyl)-4,5-dimethyloxazole 3-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-4,5-dimethyloxazole 3-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-4,5-dimethyloxazole 3-oxide
- 2-(4-Chlorophenyl)-4,5-dimethyloxazole 3-oxide
- 2-(4-Bromophenyl)-4,5-dimethyloxazole 3-oxide
Uniqueness
2-(4-Ethoxyphenyl)-4,5-dimethyloxazole 3-oxide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-16-12-7-5-11(6-8-12)13-14(15)9(2)10(3)17-13/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQCQNBHNAXVJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=[N+](C(=C(O2)C)C)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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